![molecular formula C19H26N2O2 B5572494 N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5572494.png)

N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

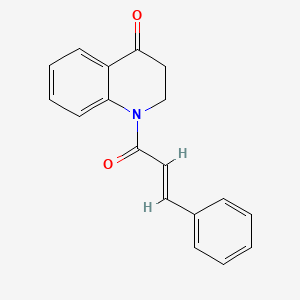

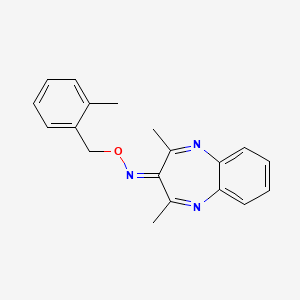

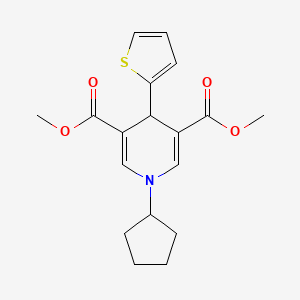

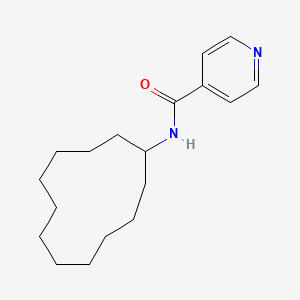

The synthesis of N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide involves complex chemical reactions, starting from basic organic compounds to achieve the final product. The process explores variations in N-acyl, N-alkyl, and amino functions, utilizing chiral amino acids to introduce alkyl and aryl substituents, leading to a series of compounds with potent biological activities (Barlow et al., 1991).

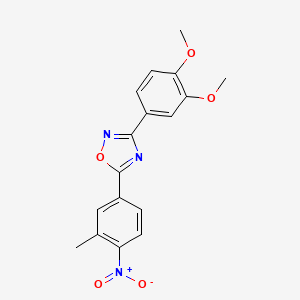

Molecular Structure Analysis

The molecular structure of this compound has been characterized through various techniques, including crystallography and density functional theory (DFT) studies, providing insights into its stereochemistry and conformational preferences. The crystal structure analysis reveals the planarity of the amide unit and its conjugation with adjacent groups, contributing to its chemical reactivity and interactions (Umezono & Okuno, 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including catalytic hydrogenation and Claisen-Schmidt condensation, leading to the formation of novel compounds with diverse biological activities. These reactions underscore the compound's versatility in chemical synthesis and its potential as a precursor for more complex molecules (Kuznecovs et al., 2020).

Physical Properties Analysis

The physical properties of N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide, such as melting point, solubility, and crystal structure, have been extensively studied to understand its behavior under different conditions. These studies provide valuable information for handling and applying this compound in various scientific experiments (Moghadam & Amini, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for understanding the potential applications of this compound. Studies on its binding affinity, mechanism of action, and selectivity towards specific receptors highlight its significance in medicinal chemistry and drug design (Grimwood et al., 2011).

Applications De Recherche Scientifique

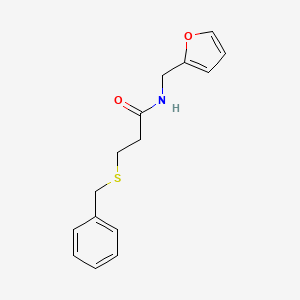

Synthesis and Biological Evaluation

One area of research involves the synthesis of a series of compounds related to N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide and their evaluation as opioid kappa agonists. These compounds have been studied for their potential in producing analgesic effects without the side effects associated with traditional opioids. For instance, the study by Barlow et al. (1991) details the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides as potent and selective kappa-opioid agonists, demonstrating their efficacy in analgesic applications Barlow et al., 1991.

Chemical Reactions and Mechanisms

Research by Getlik et al. (2013) on the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution presents a method for producing pyridin-4-yl α-substituted acetamide products, showcasing the chemical versatility and potential synthetic applications of related compounds Getlik et al., 2013.

Corrosion Inhibition

Yıldırım and Çetin (2008) explored the synthesis and evaluation of acetamide derivatives as corrosion inhibitors. This study highlights the utility of such compounds in protecting metals against corrosion, underscoring their importance in industrial applications Yıldırım & Çetin, 2008.

Pharmacological Characterization

The pharmacological characterization of related kappa-opioid receptor antagonists, as discussed by Grimwood et al. (2011), demonstrates the potential therapeutic applications of these compounds in treating conditions such as depression and addiction disorders Grimwood et al., 2011.

Selective Inhibition Studies

Research on selective inhibitors, such as the work by Garvey et al. (1997) on N-(3-(Aminomethyl)benzyl)acetamidine as a highly selective inhibitor of inducible nitric oxide synthase, showcases the potential of these compounds in targeted therapeutic applications Garvey et al., 1997.

Propriétés

IUPAC Name |

N-[(3S,4R)-1-(2,3-dihydro-1H-indene-5-carbonyl)-4-propylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-3-5-17-11-21(12-18(17)20-13(2)22)19(23)16-9-8-14-6-4-7-15(14)10-16/h8-10,17-18H,3-7,11-12H2,1-2H3,(H,20,22)/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQRXAXVDBMTQL-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NC(=O)C)C(=O)C2=CC3=C(CCC3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC3=C(CCC3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)

![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)

![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)

![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)